molecular formula C6H9ClN2O B1287230 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride CAS No. 95878-02-7

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride

Cat. No.: B1287230
CAS No.: 95878-02-7
M. Wt: 160.6 g/mol
InChI Key: HOMZDUVBYKVPOU-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a chemical compound with a pyridine ring substituted with an aminomethyl group at the 6-position and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride typically involves the reaction of 2-pyridone with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually employed.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification steps: Such as crystallization or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of 6-(aminomethyl)pyridin-2-ol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-aminomethylpyridine or 6-methylpyridin-2(1H)-one.

    Pyridinium salts: Such as pyridinium chloride or pyridinium bromide.

Uniqueness

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(aminomethyl)-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMZDUVBYKVPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-62-5
Record name 6-(Aminomethyl)-2-hydroxypyridine hydrochloride
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